1-benzyl-3-[3-(benzyloxy)pyridin-2-yl]urea
Description
1-Benzyl-3-[3-(benzyloxy)pyridin-2-yl]urea is a urea-based small molecule featuring a benzyl group attached to the pyridine ring via an ether linkage. The molecule’s core structure—comprising a pyridine ring, benzyloxy substituent, and urea backbone—serves as a scaffold for modulating biological targets like mitochondrial dysfunction and amyloid-beta toxicity.
Properties
IUPAC Name |
1-benzyl-3-(3-phenylmethoxypyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(22-14-16-8-3-1-4-9-16)23-19-18(12-7-13-21-19)25-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNHHMGZQQFBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[3-(benzyloxy)pyridin-2-yl]urea typically involves the reaction of benzyl isocyanate with 3-(3-phenylmethoxypyridin-2-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[3-(benzyloxy)pyridin-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-3-[3-(benzyloxy)pyridin-2-yl]urea is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of advanced materials and as a precursor for various functional compounds.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[3-(benzyloxy)pyridin-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it is known to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle progression. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and biological activities:
Detailed Research Findings
1-(3-(Benzyloxy)Pyridin-2-Yl)-3-(2-(Piperazin-1-Yl)Ethyl)Urea
This analog replaces the benzyl group with a piperazinyl-ethyl chain, significantly altering its pharmacokinetic profile. It demonstrates potent activity against amyloid-beta-induced mitochondrial dysfunction (IC₅₀: 0.8 μM) and exhibits improved blood-brain barrier permeability compared to simpler benzyl derivatives . The piperazine moiety enhances solubility and enables interactions with charged residues in mitochondrial proteins, as suggested by molecular docking studies .
1-([1,1'-Biphenyl]-2-Yl)-3-(3-(Benzyloxy)Pyridin-2-Yl)Urea
While its therapeutic applications are unspecified, its high purity (≥97%) underscores its utility in industrial-scale pharmaceutical manufacturing.
1-Benzyl-3-[2-(Pyridin-2-Yl)Ethyl]Urea
This discontinued compound features a pyridin-ethyl chain, reducing steric hindrance compared to bulkier analogs.
1-(4-Methoxybenzyl)-3-(5-(3-Methoxyphenyl)Pyridin-2-Yl)Urea
Methoxy groups at both the benzyl and phenyl positions enhance electron-donating capacity, stabilizing interactions with GSK-3β active sites. NMR and MS data confirm its structural integrity, while a melting point of 124°C indicates moderate thermal stability .
Structural and Functional Insights
Substituent Effects :
- Benzyl vs. Piperazinyl-Ethyl : The benzyl group in the parent compound likely improves lipophilicity, favoring membrane penetration, whereas the piperazinyl-ethyl group introduces polarity for solubility and target engagement .
- Aromatic Extensions : Biphenyl and naphthyl groups (e.g., in [11] and [13]) enhance π-π stacking but may reduce metabolic stability due to increased hydrophobicity.
- Therapeutic Potential: The piperazinyl-ethyl analog’s efficacy in mitochondrial dysfunction highlights the scaffold’s versatility for neurodegenerative disease drug development . In contrast, methoxy-substituted derivatives (e.g., [9]) show promise in kinase inhibition, suggesting divergent structure-activity relationships.
Biological Activity
1-benzyl-3-[3-(benzyloxy)pyridin-2-yl]urea is a compound of growing interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 336.39 g/mol
This compound exhibits various biological activities, which can be attributed to its ability to interact with specific biological targets:
- Inhibition of Amyloid Beta-Induced Mitochondrial Dysfunction : A study demonstrated that derivatives of this compound effectively block amyloid beta-induced mitochondrial permeability transition pore (mPTP) opening, thereby preserving mitochondrial function and cell viability. This was assessed using assays such as the JC-1 assay and ATP assay, showing promising results comparable to standard treatments like Cyclosporin A .
Biological Activities
The following table summarizes the key biological activities associated with this compound and its derivatives:
Case Study 1: Amyloid Beta Modulation
In a study focusing on neurodegenerative diseases, a series of urea derivatives were synthesized to evaluate their efficacy in modulating amyloid beta toxicity. The compound this compound was found to significantly inhibit mPTP opening, suggesting a protective role against mitochondrial dysfunction associated with Alzheimer's disease .
Case Study 2: Antimicrobial Activity
Another research effort assessed the antimicrobial properties of this compound against a range of bacterial strains. The results indicated that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Activity : The compound exhibited cytotoxic effects on melanoma cells with an IC value indicating potent activity. Further investigations into structure–activity relationships (SAR) revealed that modifications could enhance its efficacy against specific cancer types .
- Neuroprotective Effects : By preventing mitochondrial dysfunction, this compound may offer therapeutic benefits for neurodegenerative conditions. Its ability to maintain cell viability under oxidative stress conditions underscores its potential as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
